molecular formula C7H12O4 B14469172 2-Propenoic acid, 2-methyl-, 2-hydroxy-1-(hydroxymethyl)ethyl ester CAS No. 69068-66-2

2-Propenoic acid, 2-methyl-, 2-hydroxy-1-(hydroxymethyl)ethyl ester

Cat. No.: B14469172
CAS No.: 69068-66-2
M. Wt: 160.17 g/mol
InChI Key: WMWOVDPNCMAJPV-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, 2-hydroxy-1-(hydroxymethyl)ethyl ester is a chemical compound with the molecular formula C7H12O4. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its reactivity and versatility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, 2-hydroxy-1-(hydroxymethyl)ethyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 2-hydroxy-1-(hydroxymethyl)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, 2-hydroxy-1-(hydroxymethyl)ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propenoic acid, 2-methyl-, 2-hydroxy-1-(hydroxymethyl)ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, 2-hydroxy-1-(hydroxymethyl)ethyl ester involves its reactivity with various functional groups. The ester group can undergo hydrolysis to form the corresponding acid and alcohol. The compound’s reactivity is primarily due to the presence of the ester and hydroxyl groups, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenoic acid, 2-methyl-, 2-hydroxy-1-(hydroxymethyl)ethyl ester is unique due to the presence of both ester and hydroxyl groups, which provide it with distinct reactivity and versatility in various chemical reactions. This dual functionality makes it suitable for a wide range of applications in different fields .

Properties

CAS No.

69068-66-2

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

1,3-dihydroxypropan-2-yl 2-methylprop-2-enoate

InChI

InChI=1S/C7H12O4/c1-5(2)7(10)11-6(3-8)4-9/h6,8-9H,1,3-4H2,2H3

InChI Key

WMWOVDPNCMAJPV-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC(CO)CO

Origin of Product

United States

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